N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide
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Overview
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C19H13ClN4O2S2 and its molecular weight is 428.91. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
Benzothiazole derivatives serve as key intermediates in organic synthesis, offering pathways to various heterocyclic compounds. For instance, the synthesis of N-benzimidoylsulfilimines from N-chlorobenzamidine showcases the reactivity of benzamide derivatives in forming compounds with potential utility in organic chemistry and materials science (Fuchigami & Odo, 1977).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting steel in acidic environments. These compounds demonstrate significant inhibition efficiency, offering insights into the development of new corrosion inhibitors for industrial applications (Hu et al., 2016).
Anticancer Activity
Research into benzothiazole derivatives has identified compounds with promising anticancer activities. For example, novel 4-thiazolidinones containing the benzothiazole moiety were screened for antitumor properties, revealing specific derivatives with activity against a range of cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with various biological activities such as anti-inflammatory , antimicrobial , and anticancer properties.
Mode of Action
Benzothiazole derivatives have been known to exhibit their anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . These enzymes are needed to convert arachidonic acid into prostaglandins, which play a key role in the inflammation process .
Biochemical Pathways
It can be inferred from similar compounds that the inhibition of cox enzymes would lead to a decrease in the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against various bacterial strains and demonstrated moderate to high anticancer activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been recognized for their biological and pharmacological activities . They have been found to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some benzothiazole derivatives have shown significant activity against human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S2/c20-12-7-5-11(6-8-12)17(26)24-18-21-13(10-27-18)9-16(25)23-19-22-14-3-1-2-4-15(14)28-19/h1-8,10H,9H2,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOQYJYRKWUNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.